Leucanicidin
Overview
Description
Synthesis Analysis
The synthesis of leucanicidin involves glycosylation, which is prevalent in nature, with high diversity in both the sugar moieties and the targeted aglycones . The post-polyketide synthase (PKS) tailoring pathway from bafilomycin A1 to this compound in the marine microorganism Streptomyces lohii has been elucidated .Chemical Reactions Analysis
This compound and endophenasides result from methyl-rhamnosylation by the same tailoring enzymes in Kitasatospora sp. MBT66 . The bafilomycin post-PKS tailoring pathway features an interesting cross-talk between primary and secondary metabolisms for natural product biosynthesis .Physical and Chemical Properties Analysis
This compound has a molecular weight of 783.0 g/mol . Its molecular formula is C42H70O13 . The ChemSpider ID of this compound is 68004075 .Scientific Research Applications
Chemical Structure and Derivation
Leucanicidin, also known as leucaenine or leucaenol, is a compound isolated from Leucaena glauca, a plant known for its diverse applications in the field of agriculture and pharmacology. The empirical formula determined for this compound is C8H10O4N2, identifying it as an α-amino acid featuring a pyridine ring substituted by a hydroxyl group. The compound's derivation involves the action of dimethyl sulphate and alkali, leading to a series of chemical transformations that result in a N-methylhydroxypyridone composition, distinct from known pyridones. This compound is classified among naturally occurring amino acids due to its structure as a β-[hydroxypyridyl-oxy]-α-aminopropionic acid. This classification is supported by its isolation from Leucaena glauca seeds and the similarity to mimosine, a compound found in Mimosa pudica L. and Leucaena glauca B., suggesting a probable identity between mimosine and this compound (Bickel, 2010).
Biological Activity and Applications
The biological activities of this compound extend to its insecticidal properties, as demonstrated by its significant activity against the common armyworm, Leucania separata. This activity was identified through screening efforts aimed at discovering insect growth regulators, positioning this compound as a novel insecticidal macrolide with potential applications in pest management strategies (Isogai et al., 1984).
Nutritional and Phytochemical Significance
In the context of nutritional and pharmaceutical research, the genus Leucas, to which this compound is related, has been extensively studied for its fatty acid composition and potential health benefits. For instance, Leucas species, including Leucas cephalotes, have been analyzed for their seed fatty acid profiles, revealing significant variations and the presence of unique compounds such as laballenic and phlomic acids. These findings not only highlight the nutritional and pharmaceutical significance of Leucas species but also contribute to chemotaxonomic studies, offering insights into the plant's evolutionary relationships and potential applications in developing pharmaceutical compounds (Choudhary, Sunojkumar, & Mishra, 2017).
Environmental Impact and Agroforestry Applications
This compound and its source plants play a crucial role in agroforestry systems and environmental management. The use of Leucaena species, for example, in soil-water management and as mulch in agricultural practices, demonstrates the ecological benefits of these plants. Studies on Leucaena leucocephala have shown its effectiveness in conserving soil moisture, enhancing water use efficiency, and increasing crop yields, underscoring the environmental and agricultural value of this compound-containing plants (Sharma et al., 1998).
Safety and Hazards
While specific safety and hazards information for leucanicidin is not available, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
Leucanicidin, a macrolide bacterial metabolite originally isolated from Streptomyces halstedii, primarily targets immune cells, specifically leukocytes . These include phagocytes, natural killer cells, dendritic cells, and T lymphocytes . These cells play a crucial role in both innate and adaptive immune responses .
Mode of Action
This compound belongs to the family of leukocidins, which are bi-component pore-forming toxins . The toxins first recognize specific protein-containing receptors or an integrin on the host cell’s surface . The toxins then recruit a second subunit, and the two subunits dimerize on the surface of the host’s cell . After dimerization, oligomerization occurs, and the oligomers undergo a significant structural change to form a beta-barrel that pierces through the host cell’s lipid bilayer .
Biochemical Pathways
The biosynthetic pathway of this compound involves a polyketide synthase (PKS) encoded by ORFs BafAI to BafAV . Each circle in the PKS multifunctional protein represents an enzymatic domain . The module encompasses an acyltransferase domain for specific building blocks, including isobutyrate, malonate, methylmalonate, and methoxymalonate .
Pharmacokinetics
It’s known that the compound is extracted from the mycelia ofStreptomyces halstedii using acetone . After removal of the solvent in vacuo, the active substance is transferred to chloroform . This compound is then isolated with Silicar CC-7 column chromatography and crystallized as needles from chloroform .
Result of Action
This compound exhibits insecticidal activity. It is toxic to L. separata fourth instar larvae when used at a concentration of 20 ppm and to H. contortus, T. colubriformis, and O. circumcincta larvae (LD50s=0.23-0.42 μg/mL) .
Biochemical Analysis
Biochemical Properties
Leucanicidin plays a crucial role in biochemical reactions, particularly in its interaction with various enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the detoxification processes in insects. The interaction between this compound and these enzymes leads to the inhibition of detoxification pathways, thereby increasing the susceptibility of insects to the compound. Additionally, this compound binds to specific proteins in the insect gut, disrupting normal digestive processes and leading to insect mortality .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In insect cells, it disrupts normal cell function by interfering with cell signaling pathways and gene expression. This disruption leads to altered cellular metabolism, resulting in reduced energy production and impaired cellular functions. The compound also affects the integrity of cell membranes, causing cell lysis and death. In mammalian cells, this compound has been shown to induce apoptosis through the activation of caspase enzymes, highlighting its potential as a therapeutic agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound binds to the active site of cytochrome P450 enzymes, inhibiting their activity and preventing the detoxification of harmful substances. This binding interaction is facilitated by the macrolide ring structure of this compound, which fits into the enzyme’s active site. Additionally, this compound interacts with specific proteins in the insect gut, leading to the disruption of normal digestive processes. These interactions result in the inhibition of enzyme activity, disruption of cellular processes, and ultimately, insect mortality .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, with minimal degradation observed over extended periods. Long-term exposure to this compound can lead to the development of resistance in insect populations, necessitating the use of higher doses or combination therapies. In in vitro studies, this compound has been shown to maintain its insecticidal activity for several weeks, while in in vivo studies, its effects on insect populations have been observed to persist for several days .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits potent insecticidal activity with minimal adverse effects. At higher doses, the compound can cause toxic effects, including damage to non-target organisms and disruption of ecological balance. In mammalian models, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity, highlighting the need for careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to detoxification and energy production. The compound interacts with cytochrome P450 enzymes, inhibiting their activity and preventing the detoxification of harmful substances. This inhibition leads to the accumulation of toxic metabolites, which contribute to the insecticidal effects of this compound. Additionally, this compound affects metabolic flux by altering the activity of key enzymes involved in energy production, leading to reduced ATP levels and impaired cellular functions .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. In insect cells, the compound is taken up by membrane transporters and distributed throughout the cytoplasm. This compound also binds to specific proteins in the insect gut, facilitating its accumulation in target tissues. This targeted distribution enhances the insecticidal activity of this compound by ensuring its concentration in critical areas of the insect body .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. This compound also accumulates in the endoplasmic reticulum, where it inhibits the activity of cytochrome P450 enzymes. Additionally, the compound is transported to the nucleus, where it affects gene expression and disrupts normal cellular processes. The localization of this compound in these subcellular compartments is facilitated by specific targeting signals and post-translational modifications .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of Leucanicidin involves the coupling of two amino acid derivatives, L-tyrosine and L-leucine. The reaction involves the formation of a peptide bond between the carboxyl group of L-tyrosine and the amino group of L-leucine. The reaction is catalyzed by a protease enzyme, which is specific for peptide bond formation. The final product is a cyclic peptide with a molecular weight of 1,142.2 g/mol.", "Starting Materials": [ "L-tyrosine", "L-leucine", "Protease enzyme" ], "Reaction": [ "Step 1: Protection of the carboxyl group of L-tyrosine with a protecting group such as benzyl or tert-butyl.", "Step 2: Activation of the amino group of L-leucine with a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).", "Step 3: Coupling of the activated amino group of L-leucine with the protected carboxyl group of L-tyrosine in the presence of a protease enzyme catalyst.", "Step 4: Deprotection of the benzyl or tert-butyl group from the protected L-tyrosine residue to yield the final product, Leucanicidin." ] } | |
CAS No. |
91021-66-8 |
Molecular Formula |
C42H70O13 |
Molecular Weight |
783.0 g/mol |
IUPAC Name |
(3E,5E,11E,13Z)-16-[4-[4-(4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl)oxy-2-hydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one |
InChI |
InChI=1S/C42H70O13/c1-21(2)37-26(7)32(53-41-39(51-13)36(46)35(45)29(10)52-41)20-42(48,55-37)28(9)34(44)27(8)38-30(49-11)16-14-15-22(3)17-24(5)33(43)25(6)18-23(4)19-31(50-12)40(47)54-38/h14-16,18-19,21,24-30,32-39,41,43-46,48H,17,20H2,1-13H3/b16-14-,22-15+,23-18+,31-19+ |
InChI Key |
KFLYTTUTONVURR-GHKSDBGUSA-N |
Isomeric SMILES |
CC1C/C(=C/C=C\C(C(OC(=O)/C(=C\C(=C\C(C1O)C)\C)/OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC3C(C(C(C(O3)C)O)O)OC)O)O)OC)/C |
SMILES |
CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC3C(C(C(C(O3)C)O)O)OC)O)O)OC)C |
Canonical SMILES |
CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC3C(C(C(C(O3)C)O)O)OC)O)O)OC)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Leucanicidin; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Leucanicidin and what is its known biological activity?
A1: this compound (1) is a macrolide antibiotic originally isolated from Streptomyces halstedii. [] It exhibits potent insecticidal activity, particularly against the common armyworm (Leucania separata). [] Further research revealed that this compound is structurally related to the bafilomycin family of antibiotics. []
Q2: How is this compound structurally related to bafilomycin A1?
A2: this compound shares a similar 16-membered macrolide nucleus with bafilomycin A1. [] The key difference lies in the presence of a methyl-rhamnose sugar moiety attached to the lactone terminus (C15) of this compound. [, ] This glycosylation is carried out by the same enzymes, a sugar-O-methyltransferase (LeuA) and a glycosyltransferase (LeuB), responsible for the methyl-rhamnosylation of phenazines to produce endophenasides in Kitasatospora sp. MBT66. [] Interestingly, these enzymes exhibit promiscuity by accommodating both macrolide and phenazine skeletons as substrates. []
Q3: What novel phenazine glycosides were characterized alongside this compound in Kitasatospora sp. MBT66?
A3: Through detailed metabolic analysis utilizing MS/MS-based molecular networking, nine novel phenazine glycosides were characterized alongside this compound in Kitasatospora sp. MBT66. These include compounds 6-8, 16, and 22-26. [] Notably, compounds 23 and 24 represent a previously unreported tautomeric glyceride phenazine, further diversifying the endophenaside family. []
Q4: What is the significance of the shared biosynthetic pathway for this compound and endophenasides?
A4: The discovery that this compound and endophenasides share the same methyl-rhamnosylation pathway mediated by LeuA and LeuB presents an intriguing opportunity for combinatorial biosynthesis. [] By manipulating these enzymes and their substrates, it may be possible to generate novel derivatives with altered biological activities and pharmacological properties.
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